3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid

Medicinal Chemistry Drug Design Pharmacokinetics

3-(1-Ethyl-1H-imidazol-2-yl)prop-2-enoic acid (CAS 1344788-51-7) is an imidazole derivative characterized by an N-ethyl substituent at the 1-position and an acrylic acid moiety at the 2-position of the imidazole ring. This compound belongs to the broader class of imidazolyl-propenoic acid derivatives, which are recognized in the patent literature as active scaffolds for cardiovascular therapeutics, specifically as angiotensin II (A-II) receptor antagonists.

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
CAS No. 1344788-51-7
Cat. No. B1487862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid
CAS1344788-51-7
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESCCN1C=CN=C1C=CC(=O)O
InChIInChI=1S/C8H10N2O2/c1-2-10-6-5-9-7(10)3-4-8(11)12/h3-6H,2H2,1H3,(H,11,12)/b4-3+
InChIKeyDOQUAICTHKEIND-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-Ethyl-1H-imidazol-2-yl)prop-2-enoic Acid (CAS 1344788-51-7): Structural Baseline for Imidazole-Based Acrylic Acid Scaffolds


3-(1-Ethyl-1H-imidazol-2-yl)prop-2-enoic acid (CAS 1344788-51-7) is an imidazole derivative characterized by an N-ethyl substituent at the 1-position and an acrylic acid moiety at the 2-position of the imidazole ring . This compound belongs to the broader class of imidazolyl-propenoic acid derivatives, which are recognized in the patent literature as active scaffolds for cardiovascular therapeutics, specifically as angiotensin II (A-II) receptor antagonists [1]. The molecular structure comprises a five-membered heterocyclic ring with two nitrogen atoms, enabling metal coordination and enzyme active site interactions, while the α,β-unsaturated carboxylic acid functionality provides a reactive handle for conjugation and further derivatization . As a building block, it is commercially available with a typical purity specification of 95% from major suppliers such as Sigma-Aldrich (via Enamine) .

1
Imidazole scaffold with N-ethyl and 2-propenoic acid functionalities for medicinal chemistry building block and SAR exploration
2
Supports angiotensin II receptor antagonist lead optimization studies (patent-class scaffold)
3
Available at 95% purity from major supplier; suitable as analytical reference or synthetic intermediate
4
Free acid and hydrochloride salt forms both accessible for solubility-dependent research workflows

Why Generic Imidazole or Acrylic Acid Substitution Cannot Replicate 3-(1-Ethyl-1H-imidazol-2-yl)prop-2-enoic Acid Performance


Substitution with a generic imidazole or a simple acrylic acid derivative is inadequate for applications requiring the specific combination of the N-ethyl imidazole and the 2-position acrylic acid functionality. The N-ethyl group modulates the lipophilicity and steric environment of the imidazole ring, which directly influences binding affinity to biological targets such as the angiotensin II receptor, as demonstrated across the broader imidazolyl-propenoic acid class [1]. Conversely, the 2-substituted acrylic acid moiety is critical for forming the requisite conjugated system that participates in key interactions, and its absence or positional isomerism (e.g., 4-substitution) leads to different electronic and steric properties . For instance, while the non-ethylated analog 3-(1H-imidazol-2-yl)prop-2-enoic acid (CAS 683816-01-5) shares the core scaffold, it lacks the hydrophobic ethyl group necessary for optimized membrane permeability or target engagement in more complex biological systems . Furthermore, substitution with the saturated propanoic acid analog 3-(1-ethyl-1H-imidazol-2-yl)propanoic acid (CAS 1526758-60-0) eliminates the conjugated double bond, fundamentally altering the compound's reactivity and electronic properties .

Target Non-ethylated analog (CAS 683816-01-5) Lacks N-ethyl group; lipophilicity and target engagement profile may differ in biological systems
Target 4-substituted isomer Positional isomer not claimed for A-II antagonism; receptor interaction context may shift significantly
Target Saturated propanoic acid analog (CAS 1526758-60-0) Lacks conjugated double bond; Michael addition reactivity and electronic properties are not retained

Quantitative Differentiation of 3-(1-Ethyl-1H-imidazol-2-yl)prop-2-enoic Acid Against Key Structural Analogs


Molecular Weight and Lipophilicity Differences Impacting Bioavailability

The target compound, 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid (C8H10N2O2, MW 166.18 g/mol), exhibits a higher molecular weight and increased lipophilicity compared to its non-ethylated analog 3-(1H-imidazol-2-yl)prop-2-enoic acid (C6H6N2O2, MW 138.12 g/mol) . The addition of the ethyl group increases the molecular weight by 28.06 g/mol, which can significantly alter pharmacokinetic properties, including membrane permeability and metabolic stability. While direct logP values are not available for this specific compound, the class-level inference from imidazole-based A-II antagonists indicates that N-alkyl substitution is a key driver for improving oral bioavailability [1].

MW & Lipophilicity
Reported
MW 166.18 vs 138.12 g/mol (+20%)
Supports pharmacokinetic lead optimization context
Class-level inference from patent; direct logP not available
Medicinal Chemistry Drug Design Pharmacokinetics

Positional Isomerism: 2-Substitution vs. 4-Substitution and Angiotensin II Antagonism

The 2-substituted imidazole propenoic acid scaffold is a key structural requirement for angiotensin II (A-II) receptor antagonism. Patent literature specifically claims 2-substituted imidazolyl-propenoic acids, including those with N-alkyl groups like the target compound, as exhibiting 'surprisingly good A-II antagonistic action' [1]. In contrast, the 4-substituted analog, 3-(1-ethyl-1H-imidazol-4-yl)prop-2-enoic acid, is not associated with this potent cardiovascular activity in the same patent disclosures, highlighting the critical nature of the 2-position attachment for optimal receptor interaction .

2- vs 4-Substitution
Class-level
2-substitution claimed for A-II antagonism; 4-isomer not highlighted
Receptor-binding SAR context
Based on patent claims; direct comparative data not provided
Cardiovascular Pharmacology Receptor Binding Structure-Activity Relationship

Conjugated Double Bond: Impact on Reactivity and Electronic Properties

The presence of the α,β-unsaturated carboxylic acid (propenoic acid) moiety in the target compound provides a conjugated system with distinct reactivity compared to its saturated analog, 3-(1-ethyl-1H-imidazol-2-yl)propanoic acid . The conjugated double bond enables participation in Michael addition reactions and influences the compound's UV absorption characteristics and electronic properties. This conjugation is absent in the propanoic acid analog (CAS 1526758-60-0, C8H12N2O2, MW 168.19), which instead exhibits the reactivity of a typical aliphatic carboxylic acid .

Conjugated Double Bond
Class-level
α,β-unsaturated acid enables Michael addition; saturated analog lacks conjugation
Synthetic utility and material chemistry context
Reactivity inferred from functional groups
Synthetic Chemistry Polymer Science Material Chemistry

Purity and Analytical Specification: Benchmark for Research-Grade Procurement

The compound is commercially available with a defined purity specification of 95% from a major supplier (Sigma-Aldrich/Enamine), providing a clear benchmark for research-grade procurement . This level of purity is essential for reproducible results in biological assays and chemical synthesis. While other analogs may be available from various vendors, this specific compound has a well-documented commercial source with an established analytical certificate (COA) process, reducing procurement risk .

Purity Benchmark
Supplier data
95% (Sigma-Aldrich/Enamine)
Defines research-grade procurement specification
COA process available; verify for each lot
Analytical Chemistry Procurement Specification Quality Control

Stoichiometric Hydrochloride Salt: A Solubility-Enhanced Alternative

The hydrochloride salt form of this compound (CAS 1423037-14-2) is commercially available at 95% purity, offering a direct alternative for applications requiring enhanced aqueous solubility . The salt formation is a standard pharmaceutical approach to improve the dissolution rate and bioavailability of carboxylic acid-containing compounds . While direct comparative solubility data between the free acid and the hydrochloride are not provided, the availability of the salt form provides procurement flexibility for studies where solubility is a limiting factor.

HCl Salt Alternative
Supplier data
Free acid (CAS 1344788-51-7) vs HCl salt (CAS 1423037-14-2)
May support solubility-limited study designs
Salt formation typically improves aqueous solubility; direct data not reported
Formulation Science Pharmacology Preclinical Development

Optimal Research and Development Applications for 3-(1-Ethyl-1H-imidazol-2-yl)prop-2-enoic Acid Based on Differential Evidence


Lead Optimization for Orally Bioavailable Cardiovascular Drugs

Medicinal chemists can prioritize this scaffold for lead optimization programs targeting the angiotensin II receptor. The N-ethyl substitution (as evidenced by MW increase) and the critical 2-position propenoic acid moiety (highlighted in patent claims for A-II antagonism) suggest this compound is a promising starting point for developing novel antihypertensive agents with improved oral bioavailability profiles [1].

Synthesis of Conjugated Polymers and Functional Materials

Material scientists can utilize the α,β-unsaturated carboxylic acid functionality for Michael addition polymerizations or as a cross-linking agent. The conjugated double bond offers a distinct reactive pathway compared to saturated analogs, enabling the creation of novel polymers with tailored electronic or optical properties .

Analytical Method Development and Validation

The well-defined 95% purity specification from a major supplier makes this compound an excellent reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) for imidazole-based compounds. Researchers can rely on this benchmark to establish system suitability and purity thresholds for their own synthetic batches .

Preclinical Pharmacology Studies in Salt-Sensitive Models

For in vivo pharmacological studies where compound solubility is a concern, the commercially available hydrochloride salt form (CAS 1423037-14-2) should be selected over the free acid. This salt form is anticipated to have higher aqueous solubility, potentially improving oral absorption and reducing inter-animal variability in pharmacokinetic studies .

Application
Selection Property
Validation Focus
Angiotensin II receptor antagonist lead optimization research
N-ethyl, 2-propenoic acid imidazole scaffold
A-II receptor binding and functional antagonism assays
Conjugated polymer and functional material synthesis
α,β-unsaturated carboxylic acid handle
Michael addition reactivity and electronic property characterization
Analytical method development and validation
95% purity reference standard
HPLC/LC-MS system suitability and purity threshold establishment
Solubility-limited preclinical pharmacology studies
Hydrochloride salt form availability
Comparative solubility and exposure assessment in research models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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